9,11-Octadecadiynoic acid
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Overview
Description
9,11-Octadecadiynoic acid is a polyunsaturated fatty acid with the molecular formula C18H28O2 It is characterized by the presence of two triple bonds at the 9th and 11th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Octadecadiynoic acid can be achieved through the oxidative coupling of acetylenic acids with 1-alkynes. For example, the coupling of 6-heptynoic acid and 1-undecyne can yield this compound . The reaction typically requires a clear cuprous chloride solution as a catalyst and is performed under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves the use of ricinelaidic acid as a starting material. The ricinelaidic acid is heated at 235°C under vacuum to form a polyester intermediate. This intermediate is then subjected to pyrolysis and simultaneous distillation to obtain crude dehydrated acids, which are further purified to yield this compound .
Chemical Reactions Analysis
Types of Reactions
9,11-Octadecadiynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives, such as 13-oxo-9,11-octadecadienoic acid.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various oxo-derivatives and reduced forms of this compound, which have distinct chemical and physical properties.
Scientific Research Applications
9,11-Octadecadiynoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other polyunsaturated fatty acids and their derivatives.
Industry: The compound is used in the production of specialty chemicals and materials due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 9,11-Octadecadiynoic acid involves its interaction with molecular targets such as PPARs. These receptors are ligand-activated transcription factors that regulate lipid and glucose metabolism. Upon binding to this compound or its derivatives, PPARs undergo conformational changes that activate the transcription of target genes involved in fatty acid oxidation and glucose uptake .
Comparison with Similar Compounds
Similar Compounds
Linoleic Acid: (9Z,12Z)-9,12-Octadecadienoic acid, a polyunsaturated fatty acid with two double bonds.
Linolelaidic Acid: (9E,12E)-9,12-Octadecadienoic acid, an isomer of linoleic acid with trans double bonds.
Rumenic Acid: (9Z,11E)-9,11-Octadecadienoic acid, a conjugated linoleic acid isomer.
Uniqueness
9,11-Octadecadiynoic acid is unique due to the presence of two triple bonds, which confer distinct chemical and physical properties compared to similar compounds with double bonds
Properties
CAS No. |
33128-27-7 |
---|---|
Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
octadeca-9,11-diynoic acid |
InChI |
InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-6,11-17H2,1H3,(H,19,20) |
InChI Key |
KRKKLNBMQJXYTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC#CCCCCCCCC(=O)O |
Origin of Product |
United States |
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